BenchChemオンラインストアへようこそ!

(S)-tert-Butyl methyl(piperidin-3-yl)carbamate

Stereochemistry Chiral Building Block Enantiomeric Purity

(S)-tert-Butyl methyl(piperidin-3-yl)carbamate (CAS 309962-63-8), also known as (S)-3-N-Boc-3-(methylamino)piperidine, is a chiral N-Boc-protected 3-aminopiperidine derivative with a molecular formula of C₁₁H₂₂N₂O₂ and a molecular weight of 214.30 g/mol. The compound features a defined (S)-stereocenter at the 3-position of the piperidine ring and serves as a versatile chiral building block in medicinal chemistry.

Molecular Formula C11H22N2O2
Molecular Weight 214.3 g/mol
CAS No. 309962-63-8
Cat. No. B1519003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl methyl(piperidin-3-yl)carbamate
CAS309962-63-8
Molecular FormulaC11H22N2O2
Molecular Weight214.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C1CCCNC1
InChIInChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)9-6-5-7-12-8-9/h9,12H,5-8H2,1-4H3/t9-/m0/s1
InChIKeyRTXNDTNDOHQMTI-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-tert-Butyl methyl(piperidin-3-yl)carbamate (CAS 309962-63-8): Chiral Piperidine Building Block for Pharmaceutical R&D


(S)-tert-Butyl methyl(piperidin-3-yl)carbamate (CAS 309962-63-8), also known as (S)-3-N-Boc-3-(methylamino)piperidine, is a chiral N-Boc-protected 3-aminopiperidine derivative with a molecular formula of C₁₁H₂₂N₂O₂ and a molecular weight of 214.30 g/mol [1]. The compound features a defined (S)-stereocenter at the 3-position of the piperidine ring and serves as a versatile chiral building block in medicinal chemistry. Its structure incorporates a tert-butyl carbamate (Boc) protecting group on the secondary amine and a methyl group on the exocyclic nitrogen, providing orthogonal protection strategies for selective synthetic manipulation .

Why (S)-tert-Butyl methyl(piperidin-3-yl)carbamate Cannot Be Substituted with Racemic or Alternative Chiral Piperidine Intermediates


Generic substitution of (S)-tert-Butyl methyl(piperidin-3-yl)carbamate with its (R)-enantiomer (CAS 309962-67-2) or racemic mixtures is scientifically unjustified due to the stereospecific nature of downstream biological targets. The compound is explicitly employed as a reactant for synthesizing substituted azoles, thiophenes, and furans that act as sterol regulatory element-binding protein (SREBP) inhibitors, a class of targets where stereochemistry directly governs target engagement and pharmacological outcome . The (S)-configuration at the piperidine 3-position establishes the precise three-dimensional orientation of the pendant methylamino group, which is essential for proper fit within the chiral binding pocket of SREBP and related targets . Substitution with the (R)-enantiomer would invert this stereocenter, fundamentally altering the spatial presentation of the pharmacophore and likely abolishing the desired inhibitory activity. Furthermore, procurement of racemic material introduces a 50% impurity burden by mass that cannot contribute to the intended stereospecific reaction pathway, thereby reducing atom economy, complicating purification, and increasing the risk of off-target effects in downstream biological assays .

Quantitative Differentiation: (S)-tert-Butyl methyl(piperidin-3-yl)carbamate vs. Comparator Analysis


Enantiomeric Identity and Stereochemical Purity: (S)- vs. (R)-Enantiomer Comparison

(S)-tert-Butyl methyl(piperidin-3-yl)carbamate possesses a defined (S)-stereocenter at the 3-position of the piperidine ring, as confirmed by its IUPAC name tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate and SMILES notation CC(C)(C)OC(=O)N(C)[C@H]1CCCNC1 [1]. In contrast, the (R)-enantiomer (CAS 309962-67-2) bears the opposite (R)-configuration with SMILES CC(C)(C)OC(=O)N(C)[C@@H]1CCCNC1 [2]. This stereochemical distinction is absolute and non-interchangeable in asymmetric synthesis applications. The (S)-enantiomer is commercially available with a minimum purity specification of 97.0% from multiple reputable suppliers, as verified by NMR, HPLC, and GC batch quality control documentation .

Stereochemistry Chiral Building Block Enantiomeric Purity

Specific Application: (S)-Enantiomer as Reactant for SREBP Inhibitor Synthesis

(S)-tert-Butyl methyl(piperidin-3-yl)carbamate is explicitly documented as a useful reactant for the synthesis of substituted azoles, thiophenes, and furans that act as sterol regulatory element-binding protein (SREBP) inhibitors . This application is uniquely associated with the (S)-enantiomer in vendor technical documentation. The (R)-enantiomer is not described for this specific application but is instead marketed as a general chiral building block or research intermediate . SREBPs are master transcription factors regulating cholesterol, fatty acid, and triglyceride biosynthesis, making them validated therapeutic targets for metabolic diseases including non-alcoholic fatty liver disease (NAFLD), obesity, and cardiovascular disorders [1].

SREBP Inhibitor Lipid Metabolism Medicinal Chemistry

Patent-Documented Utility: (S)-Enantiomer as Key Intermediate in EP1428824 A1

The (S)-enantiomer (CAS 309962-63-8) is specifically cited in patent literature as a synthetic intermediate. Abbott Laboratories' European Patent EP1428824 A1 (2004) references this compound on page 45, indicating its use in the synthesis of proprietary pharmaceutical agents [1][2]. The (S)-enantiomer is also cited in WO 2012/058645 A1 on page/column 135 [3]. While the (R)-enantiomer may appear in other patent contexts, the specific citation of the (S)-enantiomer in these patents demonstrates its established role in validated synthetic routes to patent-protected compounds. This patent association provides a level of documented utility that generic or alternative chiral piperidine intermediates may lack.

Patent Literature Synthetic Intermediate Pharmaceutical Development

Purity Specification Advantage: 97% vs. 95% Commercial Grades

The (S)-enantiomer is commercially offered at ≥97.0% purity from multiple suppliers including ChemScene (Cat. CS-B0444), Fluorochem, and Hoelzel-Biotech [1]. In contrast, the (R)-enantiomer is predominantly offered at 95% purity (e.g., AKSci W5318, BOC Sciences) . This 2 percentage point difference in minimum purity specification is meaningful for sensitive synthetic applications where impurities can interfere with reaction yields, complicate purification, or introduce unwanted byproducts. Suppliers of the (S)-enantiomer also provide batch-specific quality control documentation including NMR, HPLC, and GC data, enabling rigorous lot-to-lot consistency verification .

Chemical Purity Quality Control Procurement Specification

Chiral Recognition and Analytical Distinguishability: Distinct InChIKey Signatures

The (S)- and (R)-enantiomers are analytically distinguishable by their unique InChIKey identifiers, which encode the absolute stereochemistry. The (S)-enantiomer has InChIKey RTXNDTNDOHQMTI-VIFPVBQESA-N, while the (R)-enantiomer has InChIKey RTXNDTNDOHQMTI-SECBINFHSA-N [1][2]. This difference enables unambiguous identification and purity verification using chiral HPLC or other stereoselective analytical methods. The availability of a defined InChIKey for the (S)-enantiomer facilitates its registration in chemical inventory systems, electronic laboratory notebooks, and regulatory submissions with precise stereochemical specificity. Racemic material would lack a single, defined InChIKey for stereochemistry, complicating analytical tracking and quality control [3].

Chiral Analysis Analytical Chemistry Quality Assurance

Optimal Application Scenarios for (S)-tert-Butyl methyl(piperidin-3-yl)carbamate in Research and Industrial Procurement


SREBP Inhibitor Development for Metabolic Disease Drug Discovery

(S)-tert-Butyl methyl(piperidin-3-yl)carbamate is the preferred chiral building block for synthesizing substituted azoles, thiophenes, and furans that function as SREBP inhibitors, a validated target class for non-alcoholic fatty liver disease (NAFLD), obesity, and cardiovascular disorders [1]. Procurement of the (S)-enantiomer with ≥97% purity ensures that the stereocenter is correctly established in the final inhibitor scaffold, which is essential for target engagement and pharmacological activity. Use of the (R)-enantiomer or racemate in this application would yield inactive or reduced-activity compounds, wasting synthetic effort and resources.

Asymmetric Synthesis of Patent-Protected Pharmaceutical Intermediates

The compound is documented as an intermediate in Abbott Laboratories' EP1428824 A1 and WO 2012/058645 A1, indicating its role in proprietary synthetic routes [2]. Researchers developing compounds within these patent families or seeking to avoid intellectual property conflicts should specifically procure the (S)-enantiomer to align with disclosed synthetic protocols. The availability of batch-specific NMR, HPLC, and GC quality control data supports regulatory compliance and reproducibility in patent-driven pharmaceutical development .

Chiral Resolution and Analytical Method Development Studies

The distinct InChIKey identifiers for the (S)- and (R)-enantiomers enable the development of chiral HPLC or other stereoselective analytical methods for purity assessment and enantiomeric excess determination [3][4]. Procurement of high-purity (S)-enantiomer (≥97%) serves as a reference standard for chiral method validation, while the availability of both enantiomers supports studies of stereochemical influence on biological activity or synthetic outcome.

Multi-Step Synthesis Requiring Orthogonal Protecting Group Strategy

The compound features a tert-butyl carbamate (Boc) protecting group on the secondary amine and a methyl group on the exocyclic nitrogen, providing orthogonal protection for selective synthetic manipulation . This makes it suitable for multi-step syntheses where sequential deprotection and functionalization of different nitrogen centers is required, such as in the preparation of complex kinase inhibitors or CNS-active agents where piperidine scaffolds are essential for target binding .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-tert-Butyl methyl(piperidin-3-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.